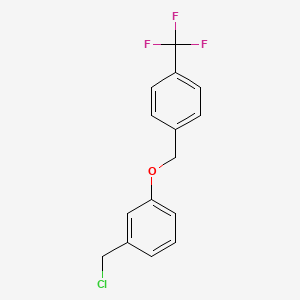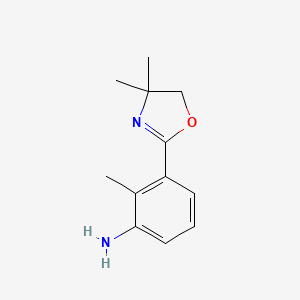![molecular formula C14H13N3 B8385829 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine](/img/structure/B8385829.png)
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine
概要
説明
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine is a compound that features a benzimidazole ring fused with a benzene ring and an amine group Benzimidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of 2-nitroaniline and 4-methylbenzaldehyde under acidic conditions to form the benzimidazole core, which is then reduced to the desired amine compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. The use of continuous flow reactors is also explored to enhance production rates and scalability .
化学反応の分析
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
類似化合物との比較
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against certain kinases.
1H-benzo[d]imidazole-(halogenated derivatives): Exhibits significant antimicrobial and antifungal activities.
2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino): Used in various biological assays and studies.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group and amine functionality enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-5-methylaniline |
InChI |
InChI=1S/C14H13N3/c1-9-6-7-10(11(15)8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
InChIキー |
NTOYEZDQIYQLTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8385747.png)

![N-[2-(Cyclohexyloxy)phenyl]methanesulfonamide](/img/structure/B8385781.png)


![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)





![1-Chloro-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8385835.png)

![2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine](/img/structure/B8385843.png)
